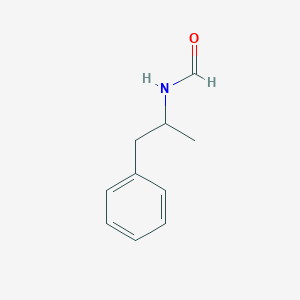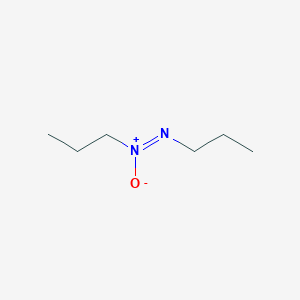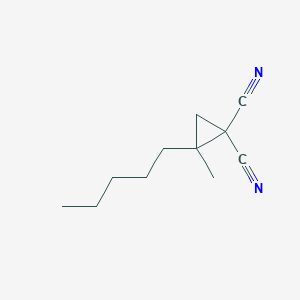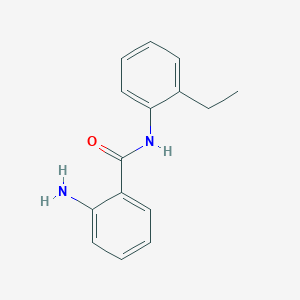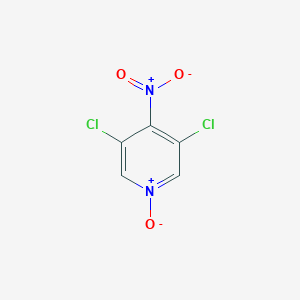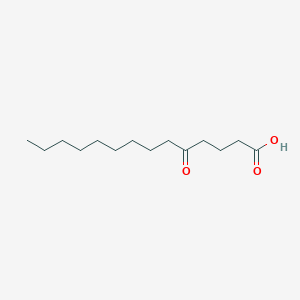![molecular formula C14H14N4OS B096642 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one CAS No. 15886-49-4](/img/structure/B96642.png)
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one, also known as Methylene Blue, is a heterocyclic aromatic compound that has been used in various scientific research applications. Its unique chemical structure and properties have made it a popular choice for many researchers in the field of biochemistry and pharmacology. In
Mecanismo De Acción
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue acts as an electron acceptor in the mitochondrial electron transport chain, where it can accept electrons from NADH and FADH2. This results in the generation of an electrochemical gradient that is used to produce ATP. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue also has the ability to cross the blood-brain barrier and act as a monoamine oxidase inhibitor, which can increase the levels of certain neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function and increase ATP production. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has also been shown to have neuroprotective effects, where it can protect neurons from oxidative stress and reduce inflammation in the brain. In addition, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have anti-cancer properties, where it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue in lab experiments is its ability to act as an electron acceptor in the mitochondrial electron transport chain. This makes it a useful tool for studying mitochondrial function and ATP production. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is also relatively cheap and easy to obtain, making it a popular choice for many researchers. However, one of the limitations of using 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is its potential toxicity at high concentrations. It is important to use 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue in a controlled manner to avoid any adverse effects.
Direcciones Futuras
There are many potential future directions for 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have neuroprotective effects and could potentially be used to slow the progression of these diseases. Another area of interest is its potential use in cancer therapy. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been shown to have anti-cancer properties and could potentially be used in combination with other drugs to improve cancer treatment outcomes. Overall, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is a promising compound that has many potential applications in scientific research.
Métodos De Síntesis
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue can be synthesized using various methods, including reduction of 3,7-diamino-5-phenothiazinium chloride, oxidation of 3,7-diamino-5-methylphenothiazinium chloride, and oxidation of 3,7-diamino-5-phenoxazine chloride. The most commonly used method for synthesizing 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue is the reduction of 3,7-diamino-5-phenothiazinium chloride using sodium dithionite.
Aplicaciones Científicas De Investigación
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been extensively used in scientific research for its various applications. It has been used as a staining agent for biological tissues, as well as a redox indicator in chemical reactions. 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has also been used in photodynamic therapy, where it is used to generate singlet oxygen to kill cancer cells. In addition, 3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one Blue has been used as an electron acceptor in mitochondrial electron transport chain experiments.
Propiedades
Número CAS |
15886-49-4 |
|---|---|
Nombre del producto |
3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one |
Fórmula molecular |
C14H14N4OS |
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
3,7,8,10-tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one |
InChI |
InChI=1S/C14H14N4OS/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |
Clave InChI |
JHKJALFSUJCKQN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=S)N(C(=O)C3=N2)C)C |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=S)N(C(=O)C3=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.2]octan-2-ol](/img/structure/B96560.png)
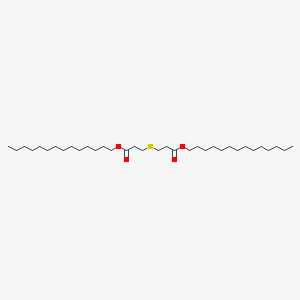
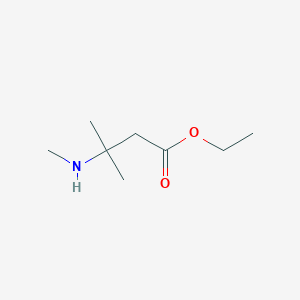
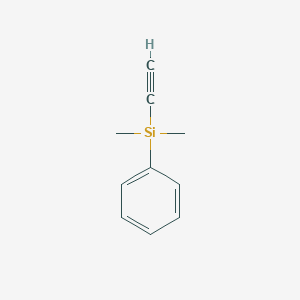
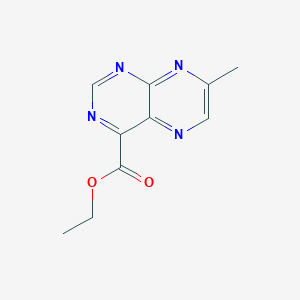
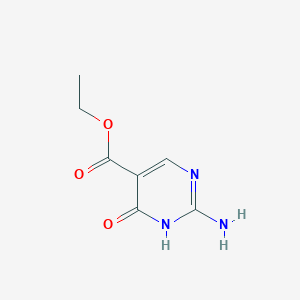
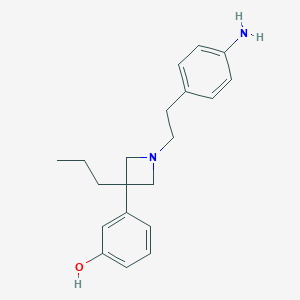
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
